molecular formula C8H6BrNO4S B6215552 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione CAS No. 2751615-21-9

6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione

Cat. No.: B6215552
CAS No.: 2751615-21-9
M. Wt: 292.11 g/mol
InChI Key: XFLSLTKGKMGQJP-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a heterocyclic compound that contains bromine, methyl, and benzoxathiazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione typically involves the reaction of 3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine and an organic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves its interaction with specific molecular targets. The bromine atom and the benzoxathiazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione:

    6-chloro-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione: Similar structure but with chlorine instead of bromine, leading to different chemical properties and reactivity.

    6-fluoro-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione: Contains fluorine, which can significantly alter its biological activity and chemical stability.

Uniqueness

The presence of the bromine atom in 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione makes it unique compared to its analogs. Bromine’s size and electronegativity influence the compound’s reactivity, making it suitable for specific applications where other halogens might not be as effective.

Properties

CAS No.

2751615-21-9

Molecular Formula

C8H6BrNO4S

Molecular Weight

292.11 g/mol

IUPAC Name

6-bromo-3-methyl-2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one

InChI

InChI=1S/C8H6BrNO4S/c1-10-8(11)6-4-5(9)2-3-7(6)14-15(10,12)13/h2-4H,1H3

InChI Key

XFLSLTKGKMGQJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)Br)OS1(=O)=O

Purity

95

Origin of Product

United States

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